An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)pyridine
An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical research. This document delves into its chemical identity, physicochemical properties, synthetic methodologies, spectroscopic characterization, and key applications. The strategic placement of both a fluorine atom and a trifluoromethyl group on the pyridine ring imparts unique electronic properties, influencing its reactivity, metabolic stability, and biological activity. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel bioactive molecules.
Compound Identification and Properties
Chemical Identity:
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Systematic Name: 3-Fluoro-4-(trifluoromethyl)pyridine
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CAS Number: 113770-87-9
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Molecular Formula: C₆H₃F₄N
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Molecular Weight: 165.09 g/mol
Physicochemical Properties:
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |
| Boiling Point | Not explicitly reported; likely similar to related isomers | |
| Density | Not explicitly reported; likely around 1.3-1.4 g/mL at 25 °C | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) | General chemical knowledge |
The introduction of fluorine and a trifluoromethyl group significantly impacts the electronic nature of the pyridine ring. The trifluoromethyl group is a strong electron-withdrawing group, which decreases the pKa of the pyridine nitrogen, making it less basic compared to pyridine itself. This electronic modification is a key feature influencing its role as a building block in drug discovery.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
A viable approach would be the fluorination of a precursor such as 3-chloro-4-(trifluoromethyl)pyridine or 3-nitro-4-(trifluoromethyl)pyridine using a fluoride source. The electron-withdrawing trifluoromethyl group at the 4-position, along with the inherent electron deficiency of the pyridine ring, activates the 3-position for nucleophilic attack.
Caption: Proposed synthesis of 3-Fluoro-4-(trifluoromethyl)pyridine via SNAr.
Detailed Experimental Protocol (Proposed):
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-(trifluoromethyl)pyridine (1.0 eq), potassium fluoride (KF, 2.0 eq), and a phase-transfer catalyst such as 18-crown-6 (0.1 eq).
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Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.5 M).
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Reaction Conditions: Heat the reaction mixture to 150 °C and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent, such as ethyl acetate (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 3-Fluoro-4-(trifluoromethyl)pyridine.
Causality of Experimental Choices:
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Choice of Precursor: A chloro or nitro-substituted pyridine at the 3-position serves as a good leaving group for the SNAr reaction. The strong electron-withdrawing nature of the trifluoromethyl group at the para-position (C4) stabilizes the Meisenheimer intermediate formed during the nucleophilic attack, thus facilitating the substitution.
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Fluoride Source and Catalyst: Anhydrous potassium fluoride is a common and cost-effective fluoride source. The use of a crown ether like 18-crown-6 is crucial to sequester the potassium cations, thereby increasing the nucleophilicity of the "naked" fluoride anions in the aprotic polar solvent.
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Solvent and Temperature: A high-boiling, polar aprotic solvent like DMSO is ideal for this type of reaction as it can dissolve the fluoride salt and facilitate the SNAr mechanism. Elevated temperatures are typically required to overcome the activation energy of the reaction.
Spectroscopic Characterization (Predicted)
Detailed spectroscopic data for 3-Fluoro-4-(trifluoromethyl)pyridine is not widely published. However, based on the analysis of structurally similar compounds, a reliable prediction of its NMR and mass spectra can be made.
1H NMR (400 MHz, CDCl₃):
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δ ~8.6 ppm (d, J ≈ 4.8 Hz, 1H, H-2): This proton is adjacent to the nitrogen and will appear as a doublet due to coupling with H-6.
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δ ~8.5 ppm (s, 1H, H-6): This proton will likely appear as a singlet or a narrow doublet due to a small coupling constant with H-2.
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δ ~7.5 ppm (t, J ≈ 4.8 Hz, 1H, H-5): This proton is coupled to the adjacent fluorine at C-3 and the proton at H-6, likely appearing as a triplet or a doublet of doublets.
13C NMR (100 MHz, CDCl₃):
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δ ~155 ppm (d, ¹JCF ≈ 250 Hz, C-3): The carbon directly attached to the fluorine will show a large one-bond coupling constant.
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δ ~150 ppm (d, J ≈ 5 Hz, C-2):
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δ ~140 ppm (q, ²JCF ≈ 35 Hz, C-4): The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
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δ ~123 ppm (q, ¹JCF ≈ 272 Hz, -CF₃): The carbon of the trifluoromethyl group will exhibit a very large one-bond coupling constant with the fluorine atoms.
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δ ~120 ppm (d, J ≈ 20 Hz, C-5):
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δ ~118 ppm (s, C-6):
19F NMR (376 MHz, CDCl₃):
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δ ~ -64 ppm (s, 3F, -CF₃): The trifluoromethyl group will appear as a singlet.
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δ ~ -130 ppm (m, 1F, C-F): The fluorine atom on the pyridine ring will show coupling to the adjacent protons.
Mass Spectrometry (EI):
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Molecular Ion (M⁺): m/z = 165
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Key Fragments:
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m/z = 146 ([M-F]⁺)
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m/z = 96 ([M-CF₃]⁺)
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Reactivity and Applications in Drug Discovery
The electron-deficient nature of the 3-fluoro-4-(trifluoromethyl)pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions. This reactivity allows for the introduction of various functional groups, making it a versatile building block in the synthesis of complex molecules.
The trifluoromethyl group is a well-established bioisostere for a methyl group and can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions with biological targets.
This unique combination of properties has led to the incorporation of the trifluoromethylpyridine scaffold in a variety of biologically active compounds, including those with applications in oncology, infectious diseases, and neuroscience. For instance, the related 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine is a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor Doravirine.[1]
Safety and Handling
As with all halogenated and trifluoromethyl-containing aromatic compounds, 3-Fluoro-4-(trifluoromethyl)pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Inhalation: Avoid inhaling vapors.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry place away from incompatible materials.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.
Conclusion
3-Fluoro-4-(trifluoromethyl)pyridine is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique electronic properties, arising from the synergistic effects of the fluorine and trifluoromethyl substituents, provide a powerful tool for medicinal chemists to modulate the physicochemical and biological properties of lead compounds. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a practical resource for researchers in the field.
References
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PubChem. (n.d.). 3-Fluoro-4-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 253–267. [Link]
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Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]
